Furanone C-30

Pseudomonas aeruginosa biofilm Quorum sensing inhibition Minimum Biofilm Eradication Concentration

Standard QSIs fail against P. aeruginosa or increase pathogenicity in other pathogens. Furanone C-30 is the validated reference antagonist for both LasR and RhlR systems. - **Performance:** 100% biofilm inhibition & 90% eradication (256 µg/mL). - **Safety:** Reduces UPEC pathogenicity in 75% of isolates; no paradoxical effect. - **Supply:** ≥97% purity (GC), solid, shipped on dry ice for -20°C storage.

Molecular Formula C5H2Br2O2
Molecular Weight 253.88 g/mol
Cat. No. B15565885
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFuranone C-30
Molecular FormulaC5H2Br2O2
Molecular Weight253.88 g/mol
Structural Identifiers
InChIInChI=1S/C5H2Br2O2/c6-2-4-3(7)1-5(8)9-4/h1-2H/b4-2-
InChIKeyDPGLBHQUHFJRJS-RQOWECAXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Furanone C-30 Compound Overview


Furanone C-30 (CAS 247167-54-0, (Z)-4-bromo-5-(bromomethylene)-2(5H)-furanone) is a synthetic brominated furanone that functions as a quorum sensing inhibitor (QSI) in Gram-negative bacteria. The compound possesses a molecular weight of 253.88, the empirical formula C₅H₂Br₂O₂, and is commercially available at ≥97% purity (GC) as a solid stored at −20°C . Unlike natural furanone compounds derived from the marine alga Delisea pulchra, which exhibit no inhibitory activity against Pseudomonas aeruginosa, C-30 is a potent antagonist of the Las and Rhl quorum sensing systems [1]. This differential activity against clinically relevant pathogens, combined with its well-characterized molecular target profile, establishes C-30 as the predominant reference QSI in the scientific literature [2].

Tool Compound Quorum sensing inhibition research in Gram-negative bacteria
Target Profile Dual LasR/RhlR pathway inhibition study fit
Source Identity Synthetic brominated furanone tool (non-natural)

Why Furanone C-30 Cannot Be Substituted


Quorum sensing inhibitors constitute a chemically heterogeneous class, and substitution among structurally or mechanistically distinct QSIs is not scientifically justified without matched comparative data. Natural furanones from Delisea pulchra lack activity against P. aeruginosa entirely, while C-30, a brominated synthetic derivative, achieves potent LasR/RhlR dual inhibition [1]. Other QSIs such as cinnamaldehyde can paradoxically increase pathogenicity in uropathogenic E. coli upon prolonged exposure, whereas C-30 reduces it [2]. Furthermore, clinical P. aeruginosa isolates exhibit differential resistance frequencies to C-30 versus 5-fluorouracil [3]. These non-overlapping efficacy and safety profiles demonstrate that even compounds sharing the 'QSI' designation cannot be treated as interchangeable, making compound-specific sourcing essential for reproducible experimental outcomes.

Furanone C-30
vs. Natural furanones
Natural furanones lack activity against P. aeruginosa QS; dual-pathway inhibition may not transfer
Furanone C-30
vs. Cinnamaldehyde
Cinnamaldehyde may increase UPEC pathogenicity while C-30 reduces it, indicating divergent host-response profiles
Furanone C-30
vs. 5-Fluorouracil
Clinical isolates show differential resistance patterns; QSI choice may require strain-specific susceptibility review

Furanone C-30 Comparative Evidence


Biofilm Inhibition & Eradication vs. Ellagic Acid C11

In a direct head-to-head comparison against ellagic acid C11, furanone C-30 demonstrated substantially greater biofilm inhibition and eradication activity against P. aeruginosa. C-30 achieved 100% biofilm inhibition at 256 µg/mL and 92% inhibition at 128 µg/mL, with biofilm eradication reaching 92.9% at 512 µg/mL and 90% at 256 µg/mL [1]. In contrast, ellagic acid C11 provided only 41.6% biofilm inhibition and 33.1% biofilm eradication at the highest tested concentration of 512 µg/mL [1]. The quantified difference represents approximately a 2.4-fold greater inhibition and a 2.8-fold greater eradication for C-30 relative to ellagic acid at matched concentration. The comparator antibiotics tobramycin, ciprofloxacin, and meropenem were also evaluated in the same study, though their efficacy varied by concentration and the study's primary conclusion identified C-30 as more effective than ellagic acid for biofilm control [1].

Biofilm Inhibition & Eradication vs. Ellagic Acid C11
Head-to-head
~2.4–2.8× greater inhibition & eradication at 512 µg/mL
Reported higher biofilm suppression vs. ellagic acid; supports biofilm-focused research fit
Micro broth dilution, crystal violet staining, MTT assay; MBIC/MBEC endpoints
Pseudomonas aeruginosa biofilm Quorum sensing inhibition Minimum Biofilm Eradication Concentration

Biofilm Reduction vs. Patulin in Metalworking Fluids

In a cross-study comparable evaluation using P. aeruginosa PAO1 as a model biofilm organism in metalworking fluids (MWF), furanone C-30 at 75 µM reduced biofilm formation by 76% compared to untreated controls [1]. The comparator QSI patulin, tested at 40 µM in the same experimental system, achieved a 63% reduction [1]. Both agents substantially outperformed α-amylase, an extracellular polymeric substance-degrading enzyme used as a non-QSI baseline [1]. The 13-percentage-point superior biofilm reduction of C-30 over patulin, despite a near 2-fold higher molar concentration of C-30, indicates that the absolute biofilm suppression achievable with C-30 exceeds that of patulin in this industrial model system. The study further confirmed reduced production of homoserine lactones and quinoline in MWF treated with QS inhibitors, supporting a QS-specific mechanism of action [1].

Biofilm Reduction vs. Patulin (MWF)
Reported
76% reduction (C-30, 75 µM) vs. 63% (patulin, 40 µM)
Supports industrial biofilm control research context
P. aeruginosa PAO1 in metalworking fluids; cross-study comparison
Metalworking fluid biofouling Pseudomonas aeruginosa PAO1 Industrial biofilm control

Dual LasR/RhlR Inhibition vs. Natural Furanones

Furanone C-30 possesses a mechanistically distinct dual-target profile that differentiates it from natural furanone compounds. While natural furanones isolated from Delisea pulchra show no activity against P. aeruginosa quorum sensing systems, C-30 binds to the LasR ligand-binding site and fails to establish the interactions required for productive conformational change and protein folding, thereby rendering LasR dysfunctional [1]. Critically, C-30 also inhibits RhlR independently of LasR, demonstrating a more complex multi-target mechanism than previously recognized [1]. This dual LasR/RhlR targeting is absent in natural, non-brominated furanones [1]. The structural basis for this differentiation lies in the brominated substituents unique to C-30, which are not present in the natural congener pool. The broader implication is that procurement of natural furanone mixtures or non-brominated analogs cannot recapitulate the dual-pathway QS inhibition achievable with C-30 [1].

Dual LasR/RhlR Mechanism vs. Natural Furanones
Class-level
Binds LasR (non-productive) + inhibits RhlR independently; natural furanones: no activity
Supports comprehensive QS pathway studies in P. aeruginosa
LasR/RhlR functional assays; brominated substituents required
LasR regulator RhlR regulator Pseudomonas aeruginosa virulence

Pathogenicity Outcomes vs. Cinnamaldehyde in UPEC

In a direct, head-to-head comparison of long-term QSI exposure effects on uropathogenic E. coli (UPEC) clinical isolates, furanone C-30 and cinnamaldehyde produced diametrically opposed outcomes on relative pathogenicity. Following repeated exposure, furanone C-30 decreased relative pathogenicity in 6 of 8 UPEC isolates tested, whereas cinnamaldehyde increased relative pathogenicity in 4 of 8 isolates [1]. Pathogenicity was assessed using a Galleria mellonella infection model, a well-established invertebrate model for bacterial virulence [1]. Both compounds increased antimicrobial susceptibility in planktonic and biofilm-associated UPEC; however, the divergent pathogenicity trajectories represent a critical differentiator. Transcriptomic analysis further revealed that C-30 caused a reduction in genes involved in cellular biosynthetic processes, likely through impaired ribonucleoprotein assembly, while cinnamaldehyde increased expression of genes encoding fimbrial and afimbrial adhesins [1]. This evidence directly contraindicates the interchangeable use of these two QSIs in experimental designs where host-pathogen interaction outcomes are measured.

Pathogenicity Outcomes vs. Cinnamaldehyde
Head-to-head
C-30 reduced pathogenicity in 6/8 UPEC isolates; cinnamaldehyde increased it in 4/8
Supports host-pathogen interaction research context
Galleria mellonella model, long-term QSI exposure, transcriptomic confirmation
Uropathogenic Escherichia coli QS inhibitor safety Galleria mellonella infection model

Resistance Frequency vs. 5-Fluorouracil in P. aeruginosa

A direct comparative evaluation of quorum-quenching resistance in eight clinical P. aeruginosa isolates from pediatric patients revealed important differences between furanone C-30 and 5-fluorouracil. Three of eight tested clinical strains (37.5%) were found to be resistant to C-30-mediated attenuation of pyocyanin, elastase, and alkaline protease production [1]. For 5-fluorouracil, the laboratory strain PA01 as well as some clinical isolates showed resistance for at least one virulence phenotype [1]. Although both quorum quenchers were generally effective for virulence factor attenuation, the documented differential resistance patterns have practical implications: a researcher selecting a QSI for experiments with clinical isolate panels must account for the ~38% C-30 resistance rate observed in this study, while also recognizing that alternative compounds like 5-fluorouracil exhibit their own distinct resistance profiles [1]. This study remains one of the few systematic examinations of clinical resistance to quorum quenchers and provides essential context for experimental design involving patient-derived P. aeruginosa strains.

Resistance Frequency vs. 5-FU in Clinical Isolates
Head-to-head
C-30 resistance in 3/8 (37.5%) clinical P. aeruginosa strains
Reported resistance frequency context for clinical isolate studies
Pyocyanin, elastase, alkaline protease attenuation; 5-FU distinct profile
Quorum quenching resistance Clinical Pseudomonas aeruginosa Anti-virulence susceptibility

Furanone C-30 Application Scenarios


P. aeruginosa Biofilm Inhibition & Eradication

Furanone C-30 is indicated as the primary QSI for experiments demanding maximal biofilm suppression in P. aeruginosa. At 256 µg/mL, C-30 achieves 100% biofilm inhibition and 90% eradication, outperforming ellagic acid C11 by a factor of ~2.4–2.8 at matched concentrations . This evidence positions C-30 as the compound of choice for MBIC/MBEC assay standardization, biofilm dispersal mechanism studies, and evaluation of anti-biofilm surface coatings targeting P. aeruginosa.

Dual LasR/RhlR Pathway Interrogation in P. aeruginosa

Because C-30 is the only well-characterized furanone that simultaneously disables LasR (via non-productive ligand-binding site engagement) and inhibits RhlR independently, it is the appropriate tool compound for experiments requiring comprehensive shutdown of both major P. aeruginosa QS regulons . Natural furanones cannot substitute for this application as they lack any activity against P. aeruginosa QS systems .

Long-Term QSI Exposure Studies in UPEC

For prolonged QSI exposure experiments with UPEC, particularly those evaluating catheter-coating agents or chronic infection models, C-30 reduces pathogenicity in 75% (6/8) of clinical isolates tested, whereas the alternative QSI cinnamaldehyde increases pathogenicity in 50% (4/8) of isolates . This evidence-based safety differentiation should guide compound selection in any study where host outcome (survival, pathology) is the primary endpoint.

Industrial Biofilm Control in Metalworking Fluids

C-30 at 75 µM achieves 76% biofilm reduction in metalworking fluids, exceeding the 63% reduction achieved by patulin at 40 µM, and substantially outperforming non-QSI enzymatic approaches such as α-amylase . This supports the selection of C-30 for industrial microbiology studies aimed at QS-based biofouling control in recirculating water systems and MWF preservation.

Application
Selection Property
Validation Focus
P. aeruginosa biofilm inhibition studies
Biofilm eradication activity profile
MBIC/MBEC endpoint comparison against alternative QSIs
Dual LasR/RhlR QS pathway interrogation
Simultaneous LasR and RhlR inhibition
Comprehensive QS regulon shutdown assessment
UPEC chronic exposure and host-outcome studies
Pathogenicity modulation profile
Host-pathogen interaction endpoint monitoring
Industrial biofilm control in metalworking fluids
Biofilm reduction efficacy in MWF systems
QS-based biofouling control assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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